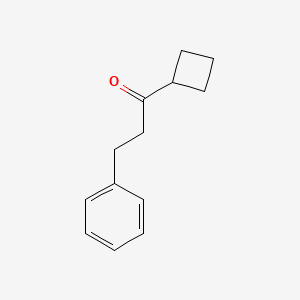

Cyclobutyl 2-phenethyl ketone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H16O |

|---|---|

Molecular Weight |

188.26 g/mol |

IUPAC Name |

1-cyclobutyl-3-phenylpropan-1-one |

InChI |

InChI=1S/C13H16O/c14-13(12-7-4-8-12)10-9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 |

InChI Key |

RNUNGNSPAYQLSI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C(=O)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Ii. Synthetic Methodologies for Cyclobutyl 2 Phenethyl Ketone and Analogues

Strategies for Cyclobutyl Ring Formation

The inherent ring strain of cyclobutanes necessitates specific synthetic strategies to overcome the energetic barriers to their formation. These methods often involve the controlled reaction of unsaturated precursors or the rearrangement of highly strained intermediates.

The [2+2] cycloaddition is a cornerstone of cyclobutane (B1203170) synthesis, involving the union of two doubly bonded systems to form a four-membered ring. acs.org This reaction can be initiated through photochemical excitation or facilitated by transition metal catalysts.

Photochemical [2+2] cycloadditions represent a powerful and direct method for the synthesis of cyclobutane rings. researchgate.net These reactions are typically initiated by the absorption of ultraviolet (UV) or visible light, which excites an alkene to a reactive state capable of undergoing cycloaddition with another alkene. acs.orgscribd.com The vast majority of these reactions involve an enone-alkene cycloaddition, which can be achieved through direct excitation or sensitization. researchgate.net

One of the earliest examples of this reaction was the photodimerization of thymoquinone, which was observed upon exposure to sunlight. acs.org A significant advancement in this area is the use of energy transfer strategies, which can serve as a valuable alternative to direct photochemical reactions. nih.gov In this process, a photosensitizer is excited by visible or near-ultraviolet light to a triplet state, which then activates the alkene through Dexter energy transfer. nih.gov

Copper(I) salts, particularly copper(I) triflate (CuOTf), have been shown to catalyze photochemical [2+2] cycloaddition reactions. nih.gov Under light irradiation, a copper-olefin complex is formed, which then undergoes a metal-to-olefin ligand charge transfer (MLCT) or a ligand-to-metal charge transfer (LMCT) to induce the cyclization. nih.gov While the scope of substrates can be limited, this method has been successfully applied to the synthesis of cyclobutane-containing natural products. nih.gov

A notable application of this methodology is the Norrish-Yang reaction, which can be used to generate bicyclo[1.1.1]pentan-2-ol intermediates from cyclobutyl aryl ketones. nih.govresearchgate.net These intermediates can then undergo further functionalization. nih.gov

Table 1: Examples of Photochemical [2+2] Cycloadditions

| Reactants | Catalyst/Conditions | Product | Reference |

| Enone and Alkene | UV or Visible Light | Cyclobutane | researchgate.net |

| Alkene | Photosensitizer, Visible/Near-UV Light | Cyclobutane | nih.gov |

| Olefin | Cu(I) salts, Light Irradiation | Cyclobutane | nih.gov |

| Cyclobutyl aryl ketone | UV light | Bicyclo[1.1.1]pentan-2-ol | nih.gov |

Transition metal catalysts offer a thermally accessible pathway for [2+2] cycloaddition reactions, providing an alternative to photochemical methods. researchgate.net These reactions involve the coordination of the metal to the alkene substrates, facilitating the formation of the cyclobutane ring. acs.org Various transition metals, including nickel, palladium, and copper, have been employed for this purpose. nih.govacs.org

For instance, nickel(0) catalysts have been shown to promote the [2+2] cycloaddition of norbornadiene with alkenes. acs.org Similarly, palladium catalysts can be utilized in these transformations. acs.org The choice of metal and ligands can significantly influence the chemo-, regio-, and stereoselectivity of the reaction. acs.org

While photochemical approaches have traditionally been dominant, thermally-driven methods using transition metal catalysis are gaining prominence as a versatile and atom-economical strategy for synthesizing cyclobutane and cyclobutene (B1205218) building blocks. researchgate.net These methods have been applied to the synthesis of a variety of cyclobutane derivatives. researchgate.net

Table 2: Transition Metals Used in Catalytic [2+2] Cycloadditions

| Metal Catalyst | Substrates | Product Type | Reference |

| Nickel | Norbornadiene, Alkenes | Cyclobutane | acs.org |

| Palladium | Alkenes | Cyclobutane | acs.org |

| Copper | Alkenes | Cyclobutane | researchgate.net |

Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules that serve as versatile precursors for the synthesis of cyclobutane derivatives through strain-release-driven reactions. rsc.orgresearchgate.net The significant ring strain in BCBs facilitates the cleavage of the central C-C bond, leading to the formation of 1,3-difunctionalized cyclobutanes. researchgate.net

These reactions can be initiated by light, heat, or catalysts, and offer a powerful strategy for constructing complex cyclobutane-containing scaffolds. rsc.orgresearchgate.net The reactivity of BCBs can be tuned by the substituents on the bicyclic core, allowing for a range of transformations. researchgate.net

Lewis acids can catalyze the formal (3+2)-cycloaddition of bicyclo[1.1.0]butane ketones with various partners, leading to the formation of highly substituted bicyclic systems. researchgate.netnih.gov For example, the reaction of bicyclo[1.1.0]butane ketones with disubstituted ketenes in the presence of a Lewis acid provides a mild and scalable route to bicyclo[2.1.1]hexan-2-ones. nih.gov This reaction exhibits high functional group tolerance. nih.gov

Furthermore, Lewis acid catalysis enables divergent annulation reactions of bicyclo[1.1.0]butanes with quinones, allowing for the selective synthesis of various polycyclic architectures, including bicyclo[2.1.1]hexanes. researchgate.net Chiral Lewis acids have also been employed to achieve asymmetric [2σ + 2π] cycloaddition reactions of BCBs with electron-rich alkenes, yielding chiral bicyclo[2.1.1]hexane frameworks with high enantioselectivity. acs.org This approach has been shown to be practical for gram-scale synthesis and demonstrates good functional group compatibility. acs.org

Table 3: Lewis Acid-Catalyzed Reactions of Bicyclo[1.1.0]butanes

| Bicyclo[1.1.0]butane Derivative | Reaction Partner | Lewis Acid Catalyst | Product | Reference |

| Bicyclo[1.1.0]butane ketone | Disubstituted ketene | Not specified | Bicyclo[2.1.1]hexan-2-one | nih.gov |

| Bicyclo[1.1.0]butane | Quinone | Not specified | Bicyclo[2.1.1]hexane | researchgate.net |

| Bicyclo[1.1.0]butane ketone | Vinyl azido/diazo compound | Chiral Lewis Acid (e.g., Sc(OTf)₃/PyBox) | Chiral Bicyclo[2.1.1]hexane | acs.org |

A formal [3+1] cycloaddition strategy provides a novel route to substituted cyclobutanols. researchgate.net This approach involves the reaction of a three-atom component with a one-atom component to construct the four-membered ring. An example of this methodology is the synthesis of 3-borylated cyclobutanols from readily accessible 1,1-diborylalkanes and epihalohydrins or epoxy alcohol derivatives. researchgate.net

This method allows for the creation of cyclobutanols with substituents at three of the four positions on the cyclobutane core. researchgate.net Furthermore, the use of enantioenriched epibromohydrins as starting materials leads to the formation of enantioenriched cyclobutanols with a high degree of enantiospecificity. researchgate.net The resulting hydroxyl and boronic ester functionalities serve as versatile handles for further synthetic transformations. researchgate.net

Strain-Release Reactions of Bicyclo[1.1.0]butanes

Advanced Functionalization of Cyclobutyl Ketone Scaffolds

Direct functionalization of C–H bonds has emerged as a highly efficient strategy in organic synthesis. For cyclobutyl ketones, these methods allow for the introduction of molecular complexity onto the pre-existing four-membered ring scaffold.

A significant advancement in the functionalization of cyclobutyl ketones is the Palladium(II)-catalyzed enantioselective β-C(sp³)–H arylation. This reaction allows for the direct and stereocontrolled introduction of an aryl group at the β-position of the cyclobutane ring. A key innovation in this area is the use of chiral transient directing groups (TDGs). These TDGs reversibly form an imine with the ketone substrate, directing the palladium catalyst to a specific C–H bond and inducing enantioselectivity.

One of the primary challenges in this approach is that the stereogenic center of the TDG is often distant from the reacting C–H bond. orgsyn.org Despite this, α-amino acids have been successfully employed as chiral TDGs. The combination of a chiral TDG with an electron-deficient pyridone ligand has been shown to be crucial for achieving high enantioselectivity. orgsyn.org Interestingly, the choice of the silver salt used as an additive can reverse the enantioselectivity of the arylation reaction. orgsyn.org This methodology has been used to synthesize a chiral trisubstituted cyclobutane from a mono-substituted cyclobutane through sequential C–H arylation reactions, demonstrating its utility in building molecular complexity from simple starting materials. orgsyn.org

The following table presents representative data on the enantioselective β-C(sp³)–H arylation of cyclobutyl ketones.

| Cyclobutyl Ketone Substrate | Arylating Agent | Chiral TDG | Ligand | Silver Salt | Enantiomeric Excess (ee) | Ref. |

| Phenyl cyclobutyl ketone | 4-Iodoanisole | L-tert-Leucine | 3-Nitro-5-(trifluoromethyl)-2-pyridone | Ag₂CO₃ | 95% | orgsyn.org |

| Phenyl cyclobutyl ketone | 4-Iodoanisole | L-tert-Leucine | 3-Nitro-5-(trifluoromethyl)-2-pyridone | AgTFA | 92% (R) | orgsyn.org |

| Phenyl cyclobutyl ketone | 4-Iodoanisole | D-tert-Leucine | 3-Nitro-5-(trifluoromethyl)-2-pyridone | AgTFA | 92% (S) | orgsyn.org |

Beyond the β-position, methods for the formal functionalization of the γ-C–H bond of cyclobutyl ketones have also been developed. This transformation provides access to cis-1,3-difunctionalized cyclobutanes, which are valuable scaffolds in medicinal chemistry. nih.gov

A notable strategy involves a two-step sequence starting from readily available cyclobutyl aryl ketones. The first step is a Norrish-Yang cyclization, a photochemical reaction that generates a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govnih.gov This intermediate then undergoes a ligand-enabled, palladium-catalyzed C–C bond cleavage and functionalization. nih.govnih.gov The use of specific ligands, such as pyridine (B92270) 3-sulfonic acid, is critical for the success of the C–C cleavage/arylation step. nih.gov This sequence allows for the introduction of a variety of aryl, heteroaryl, alkenyl, and alkynyl groups at the 3-position of the cyclobutane ring with exclusive cis-selectivity. nih.gov The benzoyl group, which directs the initial C–H activation, can be subsequently converted into other functional groups like amides and esters. nih.govnih.gov

| Cyclobutyl Ketone Substrate | Coupling Partner | Key Steps | Product | Selectivity | Ref. |

| Cyclobutyl phenyl ketone | 4-Iodoanisole | 1. Norrish-Yang cyclization 2. Pd-catalyzed C-C cleavage/arylation | cis-3-(4-Methoxyphenyl)cyclobutyl phenyl ketone | Exclusive cis | nih.gov |

| Cyclobutyl phenyl ketone | 1-Iodo-4-vinylbenzene | 1. Norrish-Yang cyclization 2. Pd-catalyzed C-C cleavage/vinylation | cis-3-(4-Vinylphenyl)cyclobutyl phenyl ketone | Exclusive cis | nih.gov |

| Cyclobutyl phenyl ketone | (Iodoethynyl)trimethylsilane | 1. Norrish-Yang cyclization 2. Pd-catalyzed C-C cleavage/alkynylation | cis-3-((Trimethylsilyl)ethynyl)cyclobutyl phenyl ketone | Exclusive cis | nih.gov |

The application of TDGs has been particularly successful in the Pd(II)-catalyzed enantioselective β-C(sp³)–H arylation of aliphatic ketones, including cyclobutyl ketones. orgsyn.org The combination of a chiral TDG, such as an α-amino acid, with a 2-pyridone ligand facilitates the C–H bond cleavage. orgsyn.org The pyridone ligand is thought to act as an acetate (B1210297) surrogate, accelerating the C–H activation step. orgsyn.org This strategy has proven effective for the synthesis of structurally complex chiral cyclobutanes from simple starting materials. orgsyn.org

Functionalized cyclobutane precursors can be converted into cyclobutyl ketones through various chemical transformations. A common method is the oxidation of a cyclobutanol (B46151) to the corresponding cyclobutanone (B123998). researchgate.net As cyclobutanol is a secondary alcohol, its oxidation typically yields cyclobutanone. A variety of oxidizing agents can be employed for this purpose, including chromic acid (H₂CrO₄) and the milder pyridinium (B92312) chlorochromate (PCC). The Ley–Griffith oxidation, which uses tetra-n-propylammonium perruthenate (TPAP), is another effective method for this transformation. researchgate.net

In some synthetic routes, a cyclobutane derivative may be prepared with a protected ketone functionality, such as a ketal. The hydrolysis of such a ketal group can regenerate the cyclobutyl ketone. For example, a diethyl ketal can be hydrolyzed to the corresponding ketone by treatment with hydrochloric acid in a solvent mixture like THF. unirioja.es This deprotection step is often a crucial part of a multi-step synthesis of complex cyclobutane-containing molecules. unirioja.es

The table below provides examples of transformations of functionalized cyclobutane precursors to cyclobutyl ketones.

| Starting Material | Transformation | Key Reagents | Product | Ref. |

| Cyclobutanol | Oxidation | Chromic acid (H₂CrO₄) or PCC | Cyclobutanone | |

| Cyclobutanol | Oxidation | Tetra-n-propylammonium perruthenate (TPAP) | Cyclobutanone | researchgate.net |

| Cyclobutane-1,1-diethyl ketal derivative | Hydrolysis | HCl, THF | Cyclobutanone derivative | unirioja.es |

Transformation of Functionalized Cyclobutane Precursors

Synthesis of Nitrogen Heterocycles from 2-Hydroxycyclobutanones

The reactivity of the strained four-membered ring in 2-hydroxycyclobutanones makes them valuable synthons for creating more complex molecular frameworks. chim.it These compounds serve as versatile starting materials for tandem reactions that lead to the formation of synthetically important nitrogen heterocyles. chim.itunica.it The process often involves an acid-catalyzed reaction with aromatic amines.

Under solvent-free conditions and catalyzed by acids such as p-toluenesulfonic acid (TsOH), 2-hydroxycyclobutanones react with anilines in a tandem process. chim.it An initial Amadori-Heyns rearrangement forms a 2-aminocyclobutanone intermediate, which then undergoes an acid-induced rearrangement to yield densely functionalized tryptamine (B22526) derivatives. chim.it This methodology is compatible with various substituents on the aromatic amine, including electron-donating groups and halogens. chim.it The reaction can be extended to produce other heterocyclic systems, such as functionalized indoles and benzo[d]imidazoles, by varying the reaction partners and conditions. chim.it For instance, the reaction of 2-hydroxycyclobutanones with 2-aminopyridines in toluene (B28343) can produce 2,2-bis(2-pyridylamino)cyclobutanols and 5-(pyridine-2-ylamino)dihydrofuran-2(3H)-ones. chim.it

The versatility of 2-hydroxycyclobutanone as a substrate allows for the rapid preparation of unusual and complex molecular structures, including cyclobutane-fused bicyclic γ-lactones through cascade reactions with Wittig reagents. unica.it

| 2-Hydroxycyclobutanone Substrate | Aniline Substrate | Catalyst | Solvent/Conditions | Product Type |

|---|---|---|---|---|

| 2-allyl-2-hydroxycyclobutanone | Aniline | TsOH | Toluene, 110 °C | 2-allyl tryptamine |

| 2-hydroxycyclobutanone | N-methyl p-toluidine | TsOH | Solvent-free, RT, 20 mol% | N-methyl-p-methyl-tryptamine derivative |

| 2-hydroxycyclobutanone | p-chloroaniline | TsOH | Solvent-free, RT, 20 mol% | p-chloro-tryptamine derivative |

| 2-substituted-2-hydroxycyclobutanones | Substituted Anilines | Diphenyl phosphate | Xylene, 140 °C | Densely functionalized tryptamines |

Enantioselective Functionalization of Cyclobutenones via Conjugate Additions

Cyclobutenones are valuable substrates in catalytic asymmetric reactions for producing a variety of substituted, enantioenriched four-membered carbocycles. researchgate.net The enantioselective functionalization of the cyclobutane ring can be efficiently achieved through conjugate addition reactions, which allow for the creation of chiral centers with high stereocontrol. nih.gov

A prominent method involves a copper-catalyzed tandem process. researchgate.net This strategy is based on an enantioselective conjugate addition to a cyclobutenone, followed by the trapping of the resulting enolate. researchgate.net This one-pot process can generate chiral cyclobutene derivatives that serve as versatile intermediates. For example, the conjugate addition of arylzinc halides to cyclobutenones can yield enantioenriched cyclobutenes that possess all-carbon quaternary centers. researchgate.net

Further advancements include rhodium-catalyzed bicyclobutanation followed by a copper-catalyzed homoconjugate addition. nih.gov This three-component process starts with a diazo compound to form an enantiomerically enriched bicyclobutane, which then undergoes a ring-opening reaction with a Grignard reagent to produce densely functionalized cyclobutanes with high diastereoselectivity. nih.gov The resulting enolates can be trapped with various electrophiles to install additional functional groups, creating quaternary stereocenters. nih.gov

| Cyclobutenone Substrate | Reagent | Catalytic System | Product Type | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| 2,3-disubstituted cyclobutenone | Azomethine ylide precursor | AgOAc/L4 | Bicyclic cyclobutanone | 83% | 95% |

| Cyclobutenone with gem-dichloro group | Arylzinc halide | Copper-based catalyst | Enantioenriched cyclobutene | - | - |

| (E)-2-diazo-5-arylpent-4-enoate (precursor) | Grignard reagents (e.g., MeMgCl) | Rh₂(S-NTTL)₄ / Copper catalyst | Functionalized cyclobutane | 68-82% | - |

| Generic Cyclobutenone | Organometallic reagent | Copper catalyst | Chiral cyclobutene derivative | - | - |

Visible-Light-Enabled Stereoselective Cycloadditions Involving Cyclobutyl and Phenethyl Substrates

The construction of the cyclobutane ring itself can be achieved with high stereoselectivity using visible-light-mediated photocatalysis. researchgate.net The [2+2] photocycloaddition is a powerful method for synthesizing four-membered rings directly from two alkene-containing substrates. This approach is valued for its ability to create complex structures in a single step under mild conditions. researchgate.net

This methodology often employs a dual-catalysis system, combining a photocatalyst with a Lewis acid. For instance, the synergy between an iridium-based photocatalyst and nickel(II) triflate as a Lewis acid has been used to produce densely substituted cyclobutanes from Erlenmeyer-Plöchl azlactones. researchgate.net The reaction proceeds with high regio- and diastereoselectivity, yielding specific isomers. researchgate.net The photocatalyst, upon excitation by visible light (e.g., blue LEDs), initiates the reaction, while the Lewis acid can play a crucial role in activating the substrates and controlling the stereochemical outcome. researchgate.net

Ruthenium-based photosensitizers, such as Ru(bpy)₃₂, have also been shown to promote the [2+2] cycloaddition of C=C bonds in 4-arylidene moieties, leading to the completely regio- and stereoselective formation of cyclobutane structures. researchgate.net These light-driven reactions provide a modern, efficient route to the core cyclobutane scaffold found in the target molecule and its analogues.

| Substrate 1 | Substrate 2 | Catalytic System | Light Source | Product | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|---|

| Erlenmeyer-Plöchl azlactone | (Self-dimerization) | Iridium photocatalyst + Ni(II) triflate | Blue LEDs | Densely substituted cyclobutane | >19:1 |

| (Z)-2-phenyl-4-aryliden-5(4H)-oxazolone | (Self-dimerization) | Ru(bpy)₃₂ | Blue light (465 nm) | Cyclobutane-bis(oxazolone) | Single stereoisomer |

| Naphthalene derivative | Styrene (B11656) | Photosensitizer | Visible Light | Cyclobutane-fused bicyclic scaffold | - |

| Allene | (Intramolecular alkene) | Photocatalyst | Visible Light | Bicyclic cyclobutane | Regio- and Stereoselective |

Iv. Advanced Characterization and Computational Studies for Cyclobutyl 2 Phenethyl Ketone

Mass Spectrometry for Mechanistic Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. The fragmentation patterns observed in the mass spectrum offer a roadmap to the molecule's structure and the relative stability of its constituent parts. libretexts.org For ketones, ionization typically involves the removal of a high-energy, non-bonding electron from the oxygen atom, creating a radical cation that is prone to fragmentation. youtube.com

Two predominant fragmentation pathways for ketones are α-cleavage and the McLafferty rearrangement. youtube.com

α-Cleavage: This pathway involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. libretexts.org The driving force is the formation of a stable, resonance-stabilized acylium ion ([R-C≡O]⁺). libretexts.orglibretexts.org For Cyclobutyl 2-phenethyl ketone, two primary α-cleavage events are possible:

Cleavage of the bond between the carbonyl carbon and the cyclobutyl ring. This would result in the formation of a stable phenethylacylium ion and a cyclobutyl radical.

Cleavage of the bond between the carbonyl carbon and the phenethyl group. This yields a stable cyclobutylacylium ion and a phenethyl radical. The relative abundance of these fragment ions depends on the stability of the carbocation formed and the radical lost. uobasrah.edu.iq

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds that possess a γ-hydrogen atom relative to the carbonyl group. wikipedia.orgcambridge.org The process involves a six-membered ring transition state where a γ-hydrogen is transferred to the carbonyl oxygen, followed by cleavage of the bond between the α- and β-carbons. youtube.comchemistrylearner.com In this compound, the phenethyl group provides accessible γ-hydrogens. The rearrangement would produce a neutral ethene molecule and a charged enol radical cation derived from the cyclobutyl ketone portion. cambridge.orgchemistrylearner.com This specific fragmentation is a key diagnostic tool in identifying the structure of ketones with sufficiently long alkyl chains. chemistrylearner.com Time-resolved measurements have shown that the initial hydrogen transfer is a rapid process, followed by the slower bond cleavage to produce the final products. msu.edu

Table 1: Predicted Major Fragmentation Pathways for this compound

| Fragmentation Type | Bond Cleaved | Resulting Cationic Fragment | Neutral Fragment |

| α-Cleavage (Path 1) | Carbonyl-Cyclobutyl | Phenethylacylium ion | Cyclobutyl radical |

| α-Cleavage (Path 2) | Carbonyl-Phenethyl | Cyclobutylacylium ion | Phenethyl radical |

| McLafferty Rearrangement | α-β bond of phenethyl group | Enol radical cation | Ethene |

Fragmentation processes in mass spectrometry are often categorized based on the role of the charge site.

Charge-Directed Fragmentation: In this type of fragmentation, the charge site (typically on a heteroatom like oxygen in a ketone) actively participates in and directs the bond-breaking process. wikipedia.org The aforementioned α-cleavage is a classic example of a charge-directed, or radical site-initiated, fragmentation. wikipedia.org The radical cation on the oxygen initiates the cleavage of an adjacent bond to form a more stable, electron-paired species. wikipedia.org

The detailed analysis of fragment ions provides structural confirmation. The cleavage of the bond between the carbonyl and phenethyl groups can lead to the formation of a cyclobutanecarbonyl cation. Saturated cyclic ketones are known to produce a characteristic fragment at m/z 55, which can arise from further fragmentation of the cyclobutyl portion of the molecule. whitman.edu The formation of a stable benzyl (B1604629) cation (m/z 91) through cleavage and rearrangement of the phenethyl group is also a highly probable event in the mass spectrum of many phenethyl-containing compounds. The stability of the resulting carbocation is a major factor determining the intensity of the corresponding peak. libretexts.orguobasrah.edu.iq

Conformational Analysis

The three-dimensional shape and flexibility of this compound are governed by a balance of electronic and steric factors. The molecule's conformation influences its physical properties and reactivity.

Stereoelectronic Theory: This theory explains molecular structure and reactivity based on the spatial arrangement of orbitals. wikipedia.org In ketones, stereoelectronic effects dictate the preferred geometry by optimizing orbital overlap. wikipedia.orgbaranlab.org For this compound, this involves the alignment of the C=O π system with the σ bonds of the adjacent cyclobutyl and phenethyl groups. These interactions, particularly hyperconjugation between filled σ orbitals and the empty π* orbital of the carbonyl, influence bond lengths, angles, and rotational barriers.

Steric Effects: Steric hindrance refers to the repulsive forces between non-bonded atoms that are in close proximity. In this compound, steric strain arises from interactions between the bulky phenethyl and cyclobutyl groups. utdallas.edu The puckered nature of the cyclobutane (B1203170) ring and the rotational freedom around the various single bonds allow the molecule to adopt conformations that minimize these unfavorable steric clashes. utdallas.edunih.gov The final, lowest-energy conformation is a compromise between maximizing stabilizing stereoelectronic interactions and minimizing destabilizing steric repulsions. acs.org

Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of chemical exchange processes that are fast on the human timescale but slow on the NMR timescale. unibas.it It is particularly useful for measuring the energy barriers associated with conformational changes, such as ring flipping or bond rotation. niscpr.res.inresearchgate.net

For this compound, several dynamic processes could potentially be observed:

Ring Puckering of the Cyclobutane Moiety: Cyclobutane itself is not planar and undergoes rapid inversion between two puckered conformations. Substituents on the ring influence the energy barrier and equilibrium of this process.

Rotation around the C-C Bonds: Rotation around the single bond connecting the cyclobutyl ring to the carbonyl group and the bonds within the phenethyl group are also subject to energy barriers.

By monitoring the NMR spectrum at different temperatures, one can observe the broadening and coalescence of signals corresponding to atoms that are exchanging between different chemical environments. unibas.it From the coalescence temperature and the frequency difference between the signals, it is possible to calculate the rate constant for the process and subsequently the free energy of activation (ΔG‡), which represents the energy barrier to the conformational change. unibas.itniscpr.res.in

Computational Approaches to Conformation (e.g., Potential Energy Surfaces)

Computational chemistry offers powerful tools to investigate the conformational landscape of molecules like this compound. A key concept in this exploration is the Potential Energy Surface (PES), a multidimensional landscape that maps the potential energy of a molecule as a function of its atomic coordinates. longdom.orglibretexts.org By mapping this surface, chemists can identify stable conformations (minima), transition states between conformations (saddle points), and the energy barriers that separate them. libretexts.org

The complexity of a PES increases significantly with the number of atoms in a molecule. For a molecule with N atoms, the PES exists in a 3N-6 dimensional space (3N-5 for linear molecules), accounting for the translational and rotational degrees of freedom. longdom.org Due to this high dimensionality, computational studies often focus on simplified representations, such as 1D potential energy curves or 2D surfaces, by systematically varying specific dihedral angles or bond lengths while optimizing the remaining geometry.

For this compound, the conformational flexibility arises from the rotation around the single bonds connecting the cyclobutyl ring, the carbonyl group, and the phenethyl moiety. The puckering of the cyclobutane ring also contributes to the conformational diversity. Computational methods can be employed to explore these degrees of freedom and identify the most stable, low-energy conformations.

Table 1: Key Torsional Angles in this compound for PES Scans

| Torsional Angle | Description |

|---|---|

| τ1 (C-C-C=O) | Rotation of the carbonyl group relative to the cyclobutyl ring. |

| τ2 (C-C-CH2-Ph) | Rotation around the bond connecting the carbonyl carbon and the phenethyl group. |

By performing relaxed PES scans, where these key torsional angles are systematically varied and the energy is minimized at each step, a detailed picture of the conformational preferences of this compound can be obtained. The resulting energy profiles reveal the relative stabilities of different conformers and the energetic barriers for interconversion between them. This information is crucial for understanding the molecule's reactivity and spectroscopic properties.

Quantum Chemical Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and reactivity of organic molecules. mdpi.comsemanticscholar.org DFT methods are based on the principle that the ground-state energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. researchgate.net

For this compound, DFT calculations can provide valuable insights into its electronic properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. These properties are fundamental to understanding the molecule's reactivity towards electrophiles and nucleophiles.

Key DFT-Derived Descriptors for Reactivity Analysis:

HOMO (Highest Occupied Molecular Orbital) Energy: Indicates the ability of a molecule to donate electrons. A higher HOMO energy suggests greater nucleophilicity.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: Indicates the ability of a molecule to accept electrons. A lower LUMO energy suggests greater electrophilicity.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical hardness and kinetic stability. A smaller gap generally implies higher reactivity. semanticscholar.org

Electron Density Distribution: Reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Electrostatic Potential (ESP) Map: Provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.

DFT calculations can also be used to study the effects of substituents on the electronic structure and reactivity of this compound derivatives. By systematically modifying the structure and recalculating the electronic properties, a quantitative understanding of structure-activity relationships can be established.

Table 2: Representative DFT Functionals and Basis Sets for Ketone Studies

| Functional | Type | Basis Set | Common Applications |

|---|---|---|---|

| B3LYP | Hybrid | 6-31G(d) | Geometry optimization, frequency calculations. semanticscholar.orgorientjchem.org |

| ωB97X-D | Range-separated hybrid with dispersion correction | def2-SVP | Accurate energy and NMR chemical shift predictions. mdpi.com |

| M06-2X | Hybrid meta-GGA | 6-311++G(d,p) | Thermochemistry, kinetics, and non-covalent interactions. |

The choice of DFT functional and basis set is critical for obtaining reliable results and should be benchmarked against experimental data or higher-level calculations when possible.

Understanding the mechanism of a chemical reaction requires the characterization of the transition state (TS), which is the highest energy point along the reaction pathway connecting reactants and products. libretexts.org Quantum chemical calculations, particularly DFT, are instrumental in locating and characterizing transition state structures.

For reactions involving this compound, such as nucleophilic addition to the carbonyl group or enolate formation, DFT can be used to model the reaction pathway. The process typically involves:

Locating the Transition State: Specialized algorithms are used to search the potential energy surface for a first-order saddle point, which corresponds to the transition state.

Verifying the Transition State: A frequency calculation is performed on the optimized TS geometry. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located TS is indeed the correct one for the reaction of interest.

Once the transition state is characterized, its energy relative to the reactants can be used to calculate the activation energy (ΔG‡), which is a key parameter in determining the reaction rate. According to transition state theory, the rate constant (k) is exponentially dependent on the activation energy.

DFT calculations can also provide insights into the geometric and electronic features of the transition state, which can help to rationalize the observed reactivity and stereoselectivity. For instance, analyzing the bond lengths and angles in the TS can reveal the degree of bond formation and breaking at the transition state.

Many chemical reactions can produce multiple stereoisomeric products. Predicting and understanding the origin of stereoselectivity is a major challenge in organic chemistry. Computational methods, particularly DFT, can be powerful tools for rationalizing and predicting the stereochemical outcome of reactions involving chiral molecules like this compound. nih.govmdpi.com

The stereoselectivity of a reaction is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomeric products. The product distribution is governed by the Curtin-Hammett principle, which states that the ratio of products depends on the difference in the free energies of the transition states.

For a reaction of this compound, such as the addition of a nucleophile to the carbonyl group, two diastereomeric products can be formed. To predict the stereoselectivity, the following computational steps are typically performed:

Conformational Search: A thorough conformational search is performed for all possible transition state structures leading to the different stereoisomers.

Geometry Optimization: The geometries of all identified transition state conformers are optimized at a suitable level of theory (e.g., DFT).

Energy Calculation: The single-point energies of the optimized transition states are calculated at a higher level of theory or with a larger basis set to obtain more accurate relative energies.

Thermodynamic Corrections: Vibrational frequency calculations are performed to obtain thermal corrections to the electronic energies, yielding the Gibbs free energies of the transition states.

By comparing the Gibbs free energies of the diastereomeric transition states, the major product can be predicted. The lower-energy transition state will lead to the formation of the major stereoisomer.

Table 3: Factors Influencing Stereoselectivity in Ketone Reactions

| Factor | Description |

|---|---|

| Steric Hindrance | The non-bonded interactions between the incoming nucleophile and the substituents on the ketone. |

| Electronic Effects | The electronic nature of the substituents can influence the trajectory of the nucleophile. |

| Torsional Strain | The strain arising from eclipsing interactions in the transition state. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for determining the three-dimensional structure of molecules in solution. Computational methods can aid in the interpretation of NMR data by predicting NMR parameters, such as chemical shifts and Nuclear Overhauser Effect (ROE) enhancements. nih.gov

DFT calculations, combined with the Gauge-Including Atomic Orbital (GIAO) method, have become a standard approach for predicting NMR chemical shifts with reasonable accuracy. nih.govrsc.org The process involves:

Conformational Analysis: A thorough conformational search is performed to identify all low-energy conformers of this compound that are likely to be present in solution.

Geometry Optimization: The geometries of these conformers are optimized at a high level of theory.

NMR Shielding Calculation: The isotropic magnetic shielding constants for each nucleus in each conformer are calculated using the GIAO method.

Boltzmann Averaging: The calculated shielding constants are averaged over all conformers, weighted by their Boltzmann populations, to obtain the final predicted chemical shifts.

Linear Scaling: The predicted chemical shifts are often linearly scaled to correct for systematic errors in the computational method.

By comparing the predicted chemical shifts with the experimental NMR spectrum, the solution-state conformation of this compound can be elucidated. Discrepancies between the predicted and experimental values can indicate the presence of specific conformational features or intermolecular interactions.

The Rotating-frame Overhauser Effect (ROE) provides information about the through-space proximity of protons. ROE enhancements are proportional to the inverse sixth power of the distance between the protons. Computational modeling can be used to predict ROE enhancements by:

Generating Conformational Ensembles: Molecular dynamics simulations or other conformational sampling methods can be used to generate a representative ensemble of solution-state conformations.

Calculating Interproton Distances: The distances between all pairs of protons are calculated for each conformation in the ensemble.

Averaging Distances: The interproton distances are appropriately averaged over the conformational ensemble.

Predicting ROE Intensities: The averaged distances are used to predict the relative intensities of the ROE cross-peaks.

By comparing the predicted ROE patterns with the experimental ROE spectrum, the solution structure and conformational dynamics of this compound can be further refined.

Table 4: Common Compound Names

| Compound Name |

|---|

| This compound |

| Cyclobutane |

| Phenylacetylene |

| Acetoacetic acid |

| Butadiene |

| Ethene |

| Lovastatin |

| Glucose |

| Fructose |

| Galactose |

| Acetone |

| Benzaldehyde |

| Benzophenone (B1666685) |

| Methyl acetate (B1210297) |

| Acetamide |

V. Synthetic Utility and Role As Key Intermediates in Complex Molecule Synthesis

Building Blocks for Polycyclic and Heterocyclic Scaffolds

The unique structural and electronic properties of cyclobutyl ketones make them ideal substrates for the synthesis of intricate polycyclic and heterocyclic frameworks. The relief of ring strain can be a powerful driving force for reactions that construct fused and bridged ring systems.

One notable strategy involves transition-metal-catalyzed "cut-and-sew" reactions, where a C-C bond in the cyclobutanone (B123998) is cleaved and a new, more complex ring system is formed. acs.org For instance, rhodium-catalyzed carboacylation of olefins using cyclobutanones can lead to the formation of fused-ring systems. acs.org In a hypothetical application to Cyclobutyl 2-phenethyl ketone, the ketone could react with a tethered unsaturated moiety, such as an alkene or alkyne, to generate bicyclic structures. The reaction proceeds through oxidative addition of the transition metal into a C-C bond of the cyclobutanone, followed by intramolecular insertion of the unsaturated unit. acs.org

Furthermore, cyclobutyl ketones can be precursors to various heterocyclic scaffolds. The ketone functionality can participate in condensation reactions with appropriate binucleophiles to form heterocycles. For example, the reaction of ketones with propargylamine (B41283) derivatives, often catalyzed by metals like gold or copper, can yield substituted pyridines. mdpi.com Similarly, reactions with 2-alkynylanilines can lead to the formation of quinolines or N-alkenyl indoles, depending on the reaction conditions. mdpi.com

The following table summarizes potential transformations of this compound into polycyclic and heterocyclic systems based on established methodologies for cyclobutyl ketones.

| Starting Material | Reagents and Conditions | Product Type | Potential Scaffold |

| This compound with a tethered alkene | Rh(I) catalyst | Fused bicyclic system | Indane or tetralone derivatives |

| This compound | Propargylamine, Au or Cu catalyst | Substituted pyridine (B92270) | Pyridine-fused cyclobutane (B1203170) |

| This compound | 2-Alkynylaniline, InBr₃ or other Lewis acid | Quinolone or indole (B1671886) derivative | Complex nitrogen heterocycle |

Precursors to Chiral Cyclobutane Derivatives

The synthesis of enantiomerically pure or enriched cyclobutane derivatives is of significant interest, particularly for applications in medicinal chemistry. This compound can serve as a prochiral substrate for asymmetric transformations, allowing for the introduction of stereocenters with high levels of control.

A powerful method for achieving this is through catalytic asymmetric C-H functionalization. For example, palladium-catalyzed enantioselective β-C(sp³)-H arylation of aliphatic ketones has been demonstrated to produce chiral trisubstituted cyclobutanes. researchgate.net This methodology, which employs a chiral ligand, could potentially be applied to this compound to introduce a new substituent at the β-position of the cyclobutane ring in an enantioselective manner.

Another approach involves the use of photosensitized [2+2] cycloadditions with vinyl boronate esters to create complex and densely functionalized chiral cyclobutane scaffolds. nih.gov While this method constructs the cyclobutane ring itself, the principles of asymmetric catalysis in cycloadditions highlight the potential for creating chiral cyclobutanes that can be further elaborated.

The development of chiral catalysts and reagents for reactions such as asymmetric reduction, alkylation, or aldol (B89426) reactions of the ketone group in this compound would also provide routes to valuable chiral building blocks.

Enabling Access to cis-1,3-Difunctionalized Cyclobutanes

The cis-1,3-difunctionalized cyclobutane motif is a valuable scaffold in drug discovery as it can act as a conformationally restricted bioisostere for more flexible linkers. nih.govresearchgate.net The synthesis of these structures with high diastereocontrol can be challenging. A notable strategy for accessing these compounds involves a formal γ-C-H functionalization of cyclobutyl aryl ketones. nih.govnih.gov

This process typically involves a two-step sequence:

Norrish-Yang Cyclization: The parent cyclobutyl ketone undergoes a photochemical reaction to form a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govresearchgate.net

Palladium-Catalyzed C-C Cleavage/Functionalization: The bicyclic intermediate then reacts with various coupling partners (e.g., aryl, heteroaryl, alkenyl, or alkynyl halides) in the presence of a palladium catalyst and a specific ligand to yield the cis-1,3-difunctionalized cyclobutyl ketone. nih.govresearchgate.net This step proceeds with exclusive cis-selectivity. nih.gov

While the reported methodology is optimized for cyclobutyl aryl ketones, the underlying principles could potentially be adapted for substrates like this compound, possibly requiring modifications to the reaction conditions or catalyst system. The key is the ability of the ketone to facilitate the initial C-H activation step to form the bicyclic intermediate.

Applications in Natural Product Synthesis

The cyclobutane ring is a structural feature in numerous natural products, many of which exhibit significant biological activity. nih.gov The synthetic utility of cyclobutyl ketones as building blocks makes them relevant to the total synthesis of such molecules.

For example, the intramolecular [2+2] photocycloaddition of styrene (B11656) and 1,3-diene substrates has been applied to the synthesis of natural products like cannabiocicyclolic acid and epiraikovenal. nih.gov While not directly involving a pre-formed cyclobutyl ketone, this highlights the importance of accessing complex cyclobutane structures for natural product synthesis.

More directly, the functionalized cyclobutane products derived from this compound could serve as key intermediates in the synthesis of more complex natural product targets. The ability to introduce functionality at various positions on the cyclobutane ring with stereochemical control is crucial for building up the intricate architectures found in nature.

Derivatization of Cyclobutyl Ketone Products for Further Elaboration

The ketone functional group in this compound and its derivatives is a versatile handle for a wide range of chemical transformations, allowing for further elaboration into more complex molecules. Standard carbonyl chemistry can be readily applied to these substrates.

Some key derivatizations include:

Reduction: The ketone can be reduced to a secondary alcohol using reagents like sodium borohydride (B1222165) or lithium aluminum hydride. The resulting alcohol can then be used in subsequent reactions, such as esterification or etherification.

Oxidation (Baeyer-Villiger): The ketone can undergo a Baeyer-Villiger oxidation to form an ester. nih.gov The regioselectivity of this reaction can provide access to different lactone or ester products.

Rearrangement (Beckmann): Conversion of the ketone to an oxime followed by a Beckmann rearrangement can yield an amide. nih.gov This provides a route to nitrogen-containing cyclobutane derivatives.

Condensation Reactions: The ketone can participate in various condensation reactions, such as the Knoevenagel condensation with active methylene (B1212753) compounds, to form new C-C bonds and introduce further functionality. nih.gov

Wittig and Related Olefinations: The ketone can be converted to an alkene through reactions like the Wittig, Horner-Wadsworth-Emmons, or Peterson olefination, providing a scaffold for further transformations such as metathesis or polymerization.

The following table outlines some of these potential derivatizations:

| Reaction Type | Reagents | Product Functional Group |

| Reduction | NaBH₄ or LiAlH₄ | Secondary alcohol |

| Baeyer-Villiger Oxidation | m-CPBA or other peroxy acids | Ester/Lactone |

| Beckmann Rearrangement | 1. NH₂OH, 2. Acid catalyst (e.g., PPA) | Amide |

| Knoevenagel Condensation | Malononitrile, base | α,β-Unsaturated nitrile |

| Wittig Reaction | Ph₃P=CH₂ | Exocyclic alkene |

These transformations underscore the role of cyclobutyl ketones as versatile intermediates, allowing for the generation of a wide array of functionalized cyclobutane building blocks for various synthetic applications.

Q & A

Basic Research Question

- IR/Raman Spectroscopy : Confirm ketone C=O stretch (~1700–1750 cm⁻¹) and cyclobutyl ring vibrations (e.g., 950–1000 cm⁻¹). Compare with reference spectra (e.g., cyclobutyl methyl ketone ).

- NMR : ¹³C NMR distinguishes cyclobutyl carbons (δ ~20–35 ppm) from aromatic carbons (δ ~120–140 ppm). ¹H NMR coupling patterns (e.g., J = 8–10 Hz for cyclobutyl protons) confirm ring conformation .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₃H₁₄O, [M+H]⁺ = 187.1128) .

Advanced Tip : For ambiguous signals, use 2D NMR (e.g., COSY, HSQC) to resolve overlapping peaks in complex mixtures .

How do steric and electronic effects influence the reactivity of this compound in reduction reactions?

Advanced Research Question

Kinetic studies of sodium borohydride reductions show cyclobutyl ketones react slower than acetophenone (relative rate 0.23 vs. 1.0 at 0°C) due to steric hindrance from the cyclobutyl ring . Methodological considerations:

- Temperature Dependence : Rate constants increase with temperature (e.g., 0.23 at 0°C vs. 0.45 at 35°C for cyclobutyl phenyl ketone), suggesting activation energy barriers .

- Solvent Effects : Use protic solvents (e.g., ethanol) to stabilize transition states. Anhydrous conditions minimize side reactions .

Advanced Research Question

- Hypothesis Frameworks : Use PICO (Population, Intervention, Comparison, Outcome) to structure research questions. Example:

- Dose-Response Analysis : Test 5–7 concentrations in triplicate to calculate EC₅₀/IC₅₀ using nonlinear regression (e.g., GraphPad Prism) .

Pitfall Avoidance : Pre-screen for compound stability in assay buffers (pH 7.4, 37°C) to exclude degradation artifacts .

How should researchers approach systematic reviews of cyclobutyl ketone applications in medicinal chemistry?

Q. Methodological Guidance

- Literature Search : Use databases (PubMed, SciFinder) with keywords: "cyclobutyl ketone," "bioisostere," "drug design." Apply inclusion/exclusion criteria (e.g., peer-reviewed studies post-2000) .

- Data Extraction : Tabulate key parameters (e.g., logD, IC₅₀, synthetic yield) and classify by therapeutic area (e.g., anti-inflammatory, CNS) .

- Meta-Analysis : Use RevMan or R to pool data on logD changes (fixed-effects model) and assess heterogeneity (I² statistic) .

Example Finding : Cyclobutyl ketones exhibit improved metabolic stability vs. gem-dimethyl analogs but require tailored formulations for solubility .

What experimental controls are critical when analyzing photochemical decomposition pathways of cyclobutyl ketones?

Advanced Research Question

- Light Source Calibration : Use actinometry (e.g., ferrioxalate) to quantify photon flux .

- Quenching Studies : Add radical scavengers (e.g., TEMPO) to distinguish between radical vs. concerted mechanisms .

- Temperature Control : Conduct reactions in thermostated chambers (±0.5°C) to isolate thermal vs. photolytic effects .

Case Study : Photolysis of 2-methylenecyclododecanone yielded methylenecyclobutanol (87%) but no cyclobutyl ketone, attributed to restricted biradical intermediate rotation .

How can computational chemistry aid in predicting this compound reactivity?

Q. Methodological Answer

- DFT Calculations : Optimize ground-state geometries (B3LYP/6-31G*) to predict regioselectivity in nucleophilic attacks .

- MD Simulations : Simulate solvent interactions (e.g., water vs. DMSO) to assess solubility and aggregation tendencies .

- ADMET Prediction : Use tools like SwissADME to estimate bioavailability, CYP inhibition, and toxicity .

Validation Step : Compare computed vs. experimental NMR shifts (RMSD < 0.5 ppm) to confirm model accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.